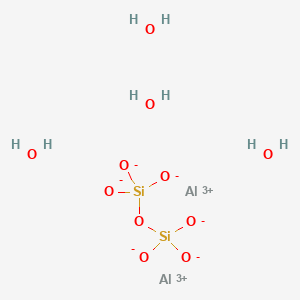
Aluminum(III) disilicate tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum(III) disilicate tetrahydrate: is a chemical compound composed of aluminum, silicon, oxygen, and hydrogen. It is a hydrated form of aluminum disilicate, often found in nature as a mineral. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Aluminum(III) disilicate tetrahydrate can be synthesized through various methods. One common approach involves the reaction of aluminum sulfate with sodium silicate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale precipitation processes. This involves mixing aluminum salts with silicate solutions under controlled conditions to achieve the desired product. The precipitate is then separated, washed, and dried to obtain the final compound.
化学反应分析
Types of Reactions: Aluminum(III) disilicate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form aluminum oxide and silicon dioxide.
Reduction: Under certain conditions, it can be reduced to form elemental aluminum and silicon.
Substitution: The compound can undergo substitution reactions with other metal ions, leading to the formation of different metal disilicates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used. These reactions often require high temperatures and specific catalysts.
Substitution: Metal salts such as sodium or potassium salts are commonly used in substitution reactions. These reactions are usually carried out in aqueous solutions at room temperature.
Major Products Formed:
Oxidation: Aluminum oxide and silicon dioxide.
Reduction: Elemental aluminum and silicon.
Substitution: Different metal disilicates, depending on the metal ion used.
科学研究应用
Chemistry: Aluminum(III) disilicate tetrahydrate is used as a catalyst in various chemical reactions, including polymerization and oxidation processes. Its unique structure and properties make it an effective catalyst for these reactions.
Biology: In biological research, this compound is used as a component in certain types of cell culture media. It provides essential nutrients and minerals required for cell growth and development.
Medicine: The compound is used in the formulation of certain pharmaceutical products, including antacids and wound dressings. Its ability to neutralize acids and promote healing makes it valuable in medical applications.
Industry: In industrial applications, this compound is used as a filler material in the production of ceramics, glass, and refractory materials
作用机制
The mechanism of action of aluminum(III) disilicate tetrahydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound provides active sites for the adsorption and reaction of reactants, leading to the formation of desired products. In biological and medical applications, the compound interacts with cellular components and promotes specific biochemical reactions, such as neutralizing acids or promoting tissue regeneration.
相似化合物的比较
Aluminum silicate: A related compound with similar properties but different hydration levels.
Kaolinite: A naturally occurring mineral with a similar chemical composition but different crystal structure.
Mullite: A high-temperature ceramic material with a similar composition but different phase and properties.
Uniqueness: Aluminum(III) disilicate tetrahydrate is unique due to its specific hydration level and crystal structure. This gives it distinct properties, such as higher solubility and reactivity compared to other similar compounds. Its ability to act as a catalyst, provide essential nutrients, and promote healing makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
12244-16-5 |
|---|---|
分子式 |
Al2H8O11Si2 |
分子量 |
294.19 g/mol |
IUPAC 名称 |
dialuminum;trioxido(trioxidosilyloxy)silane;tetrahydrate |
InChI |
InChI=1S/2Al.O7Si2.4H2O/c;;1-8(2,3)7-9(4,5)6;;;;/h;;;4*1H2/q2*+3;-6;;;; |
InChI 键 |
BUDYOGWZLNNTTF-UHFFFAOYSA-N |
规范 SMILES |
O.O.O.O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
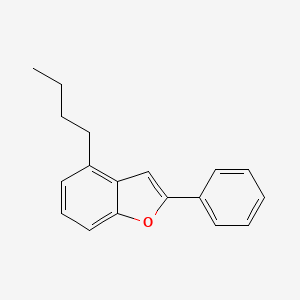
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)

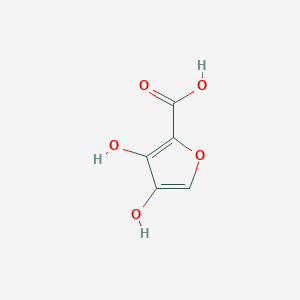

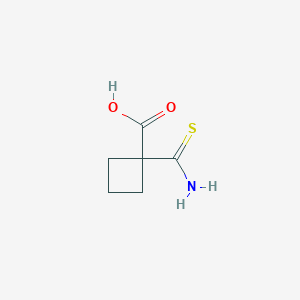
![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
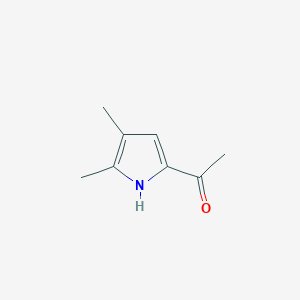

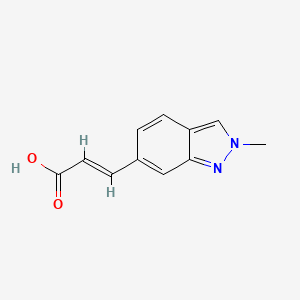

![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)

